Benzyl (3-fluoro-4-morpholinophenyl)carbamate
CAS No.: 168828-81-7
Cat. No.: VC21349734
Molecular Formula: C18H19FN2O3
Molecular Weight: 330.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 168828-81-7 |
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Molecular Formula | C18H19FN2O3 |
Molecular Weight | 330.4 g/mol |
IUPAC Name | benzyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate |
Standard InChI | InChI=1S/C18H19FN2O3/c19-16-12-15(6-7-17(16)21-8-10-23-11-9-21)20-18(22)24-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,20,22) |
Standard InChI Key | XKGUZGHMWUIYDR-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F |
Canonical SMILES | C1COCCN1C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F |
Appearance | White Solid |
Melting Point | 125°C |
Chemical Structure and Properties
Molecular Composition
Benzyl (3-fluoro-4-morpholinophenyl)carbamate has the molecular formula C₁₈H₁₉FN₂O₃ and a molecular weight of 330.36 g/mol . Its structure comprises:
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Benzyl group: A phenylmethyl moiety attached via a carbamate ester.
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Carbamate linker: Connects the benzyl group to the aromatic core.
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Fluorobenzene: A fluorinated aromatic ring with electron-withdrawing fluorine.
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Morpholine ring: A six-membered heterocycle containing oxygen and nitrogen.
The SMILES notation C1COCCN1C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F
encapsulates its connectivity .
Property | Value | Source |
---|---|---|
CAS Number | 168828-81-7 | |
Molecular Formula | C₁₈H₁₉FN₂O₃ | |
Molecular Weight (g/mol) | 330.36 | |
Melting Point (°C) | 123–127 | |
Density (g/cm³) | 1.284 ± 0.06 | |
Solubility | Slightly in chloroform, methanol |
Synthesis Pathways
Key Reactions and Steps
Benzyl (3-fluoro-4-morpholinophenyl)carbamate is synthesized via a multi-step process:
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Formation of the Morpholine Core: Reaction of morpholine with 3-fluoroaniline derivatives.
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Carbamate Linkage Introduction: Coupling of the morpholine-phenyl intermediate with benzyl chloroformate.
For linezolid synthesis, this compound undergoes:
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Oxazolidone Formation: Reaction with bromomethyloxirane to generate the oxazolidinone ring .
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Acetamide Substitution: Replacement of bromide with an acetamide group to yield linezolid .
Step | Reagents/Conditions | Outcome |
---|---|---|
Carbamate Formation | Benzyl chloroformate, base catalyst | Benzyl carbamate ester |
Oxazolidone Cyclization | Bromomethyloxirane, inert atmosphere | Oxazolidinone intermediate |
Acetamide Installation | Acetylation reagent (e.g., acetic anhydride) | Linezolid final product |
Applications in Pharmaceuticals
Role in Linezolid Production
Linezolid, an oxazolidinone antibiotic, inhibits bacterial protein synthesis by binding to ribosomal subunits. Benzyl (3-fluoro-4-morpholinophenyl)carbamate is pivotal in its synthesis due to its:
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Functional Reactivity: The carbamate group facilitates cyclization to form the oxazolidinone core.
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Steric and Electronic Properties: The fluorine atom enhances metabolic stability, while the morpholine ring improves solubility .
Impurities and Byproducts
During linezolid synthesis, minor impurities such as N-benzyloxycarbonyl-3-fluoro-4-morpholinoaniline may form, necessitating rigorous purification .
Non-Linear Optical (NLO) Properties
Theoretical Insights
Density Functional Theory (DFT) studies using the B3LYP method reveal significant first- and second-order hyperpolarizability ( and ), critical for NLO applications:
The fluorine atom’s electronegativity and conjugation with the morpholine ring amplify charge delocalization, enhancing NLO response .
Structural and Thermodynamic Analysis
Bond Lengths and Angles
DFT calculations provide insights into the molecule’s geometry:
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